molecular formula C5H4BNO2S B3045154 (2-Cyanothiophen-3-yl)boronic acid CAS No. 1023595-18-7

(2-Cyanothiophen-3-yl)boronic acid

Cat. No.: B3045154
CAS No.: 1023595-18-7
M. Wt: 152.97
InChI Key: RFWCHPVGCQCEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds, which are organic molecules featuring a carbon-boron bond, have fundamentally transformed the landscape of modern organic synthesis. fiveable.me Their importance stems from their remarkable versatility, stability, and relatively low toxicity compared to other organometallic reagents. fiveable.menih.gov These compounds are instrumental in a wide array of chemical transformations, most notably in the formation of new carbon-carbon bonds, a cornerstone of molecular construction. fiveable.me

One of the most celebrated applications of organoboron compounds is the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that joins an organoboron species with an organic halide. numberanalytics.comdergipark.org.tr This reaction's high efficiency, functional group tolerance, and stereoselectivity have made it a go-to method for synthesizing complex molecules, including pharmaceuticals and natural products. numberanalytics.comdergipark.org.tr The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry awarded to Professor Akira Suzuki. dergipark.org.tr

Beyond cross-coupling reactions, organoboron compounds participate in a variety of other valuable transformations, such as hydroboration, which introduces a boron-containing group across a double or triple bond, and the Petasis borono-Mannich reaction. numberanalytics.com The development of chiral organoboranes has also been a major advancement, enabling the asymmetric synthesis of a wide range of molecules. acs.org The stability of many organoboron compounds in air and water, coupled with the fact that their reactions often produce non-toxic boric acid as a byproduct, further enhances their appeal in synthetic chemistry. dergipark.org.tr

Role of Heteroaryl Boronic Acids as Versatile Synthetic Intermediates

Within the broader class of organoboron compounds, heteroaryl boronic acids have carved out a particularly important niche as versatile synthetic intermediates. sigmaaldrich.com These compounds contain a heterocyclic aromatic ring—such as thiophene (B33073), pyridine, or furan—attached to a boronic acid functional group [-B(OH)₂]. This combination of a heteroaromatic system and a reactive boronic acid moiety makes them exceptionally valuable building blocks in medicinal chemistry and materials science. sigmaaldrich.comresearchgate.net

Heteroaryl boronic acids are frequently employed in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, to introduce heteroaromatic motifs into larger molecules. researchgate.netthieme-connect.com This is of particular importance in drug discovery, as heterocyclic rings are common structural features in many biologically active compounds. The ability to readily form carbon-carbon bonds between an aryl or other organic group and a heteroaromatic ring is a powerful tool for medicinal chemists. nih.gov

Despite their synthetic utility, the synthesis of certain heteroaryl boronic acids can present challenges, which has sometimes limited their application. researchgate.netthieme-connect.com However, ongoing research continues to develop more efficient and robust methods for their preparation, further expanding their accessibility and use in organic synthesis. organic-chemistry.org The strategic incorporation of heteroaryl boronic acids allows for the fine-tuning of a molecule's electronic and steric properties, which can be critical for its biological activity or material function.

Overview of (2-Cyanothiophen-3-yl)boronic Acid as a Research Compound

This compound is a specific heteroaryl boronic acid that has garnered attention as a valuable research compound. It features a thiophene ring substituted with a cyano group at the 2-position and a boronic acid group at the 3-position. This unique arrangement of functional groups makes it a useful building block for the synthesis of more complex thiophene-containing molecules.

The presence of the electron-withdrawing cyano group can influence the reactivity of the thiophene ring and the boronic acid moiety, offering distinct synthetic opportunities compared to other thiophene boronic acids. Like other boronic acids, it is primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions to construct carbon-carbon bonds. smolecule.com

The compound's properties are summarized in the table below:

PropertyValue
CAS Number 1023595-18-7 sigmaaldrich.combldpharm.comsigmaaldrich.com
Molecular Formula C₅H₄BNO₂S sigmaaldrich.combldpharm.com
Molecular Weight 152.97 g/mol bldpharm.com
Physical Form Solid sigmaaldrich.com
Purity Typically ≥95% sigmaaldrich.com
Storage Temperature 2-8 °C sigmaaldrich.com

The continued exploration of the reactivity and applications of this compound is expected to lead to the development of novel compounds with potential applications in various fields of chemical research.

Properties

IUPAC Name

(2-cyanothiophen-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BNO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWCHPVGCQCEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC=C1)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299427
Record name B-(2-Cyano-3-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023595-18-7
Record name B-(2-Cyano-3-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023595-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Cyano-3-thienyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-cyanothiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Reactivity and Mechanistic Aspects of 2 Cyanothiophen 3 Yl Boronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

(2-Cyanothiophen-3-yl)boronic acid, like all boronic acids, possesses a unique reactivity profile governed by the inherent properties of the boronic acid functional group, -B(OH)₂. This group is central to its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The fundamental reactivity stems from the electronic nature of the boron atom and its ability to engage in reversible covalent bonding.

Boronic acids are classified as Lewis acids, which are substances that can accept a pair of non-bonding electrons. nih.govsdu.dkwikipedia.org This acidity originates from the electronic configuration of the boron atom. In its neutral state, the boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry. rsc.org This configuration leaves the boron atom with a vacant p-orbital, rendering it electron-deficient. rsc.org

This empty p-orbital makes the boron center electrophilic and susceptible to attack by nucleophiles or Lewis bases. nih.govrsc.org The Lewis acidity of boronic acids is a crucial factor that dictates their reactivity in a wide array of chemical transformations. rsc.org In aqueous solutions, boronic acids exist in equilibrium with their corresponding tetrahedral boronate forms, a consequence of their interaction with water molecules. nih.govsdu.dkru.nl The pKa of a typical boronic acid is around 9, but the formation of these tetrahedral boronate complexes can occur at a pKa of approximately 7. wikipedia.org

A defining characteristic of boronic acids is their capacity to form reversible covalent bonds with nucleophilic functional groups. nih.govwikipedia.org This interaction is particularly prominent with compounds containing 1,2- or 1,3-diol moieties, such as those found in sugars and polyols. nih.gov The reaction involves the formation of a five- or six-membered cyclic boronate ester, a process that is typically rapid and reversible in aqueous environments. wikipedia.org

Beyond diols, boronic acids can also interact with other nucleophiles, including amino acids, hydroxamic acids, and various Lewis base donors like alcohols, amines, and carboxylates. wikipedia.orgnih.gov This ability to form stable yet reversible complexes is exploited in molecular recognition, the development of sensors for saccharides, and as inhibitors for certain enzymes by binding to nucleophilic residues in their active sites. wikipedia.orgnih.gov For example, boronic acids are known to bind to the active site serine residues of proteases. nih.gov The formation of these boronate complexes is a key step in activating the boronic acid for subsequent reactions, such as the transmetalation step in Suzuki-Miyaura cross-coupling. rsc.org

Cross-Coupling Reactions Utilizing this compound

This compound is a valuable building block in organic synthesis, primarily employed as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon bonds, allowing for the construction of complex molecular architectures incorporating the 2-cyanothiophen moiety.

The Suzuki-Miyaura coupling is arguably the most significant application of boronic acids, including this compound. wikipedia.orglibretexts.orgtcichemicals.com This palladium-catalyzed reaction involves the coupling of an organoboron reagent (the boronic acid) with an organic halide or triflate. libretexts.org The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boron-containing reagents. nih.govmdpi.com

The general catalytic cycle consists of three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organic halide (Ar-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgrsc.org

Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

However, the Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly those derived from thiophene (B33073), can present unique challenges. These substrates can be prone to side reactions like protodeboronation (loss of the boronic acid group), and the heteroatom can sometimes poison the catalyst. ntnu.nonih.govresearchgate.net

Achieving high efficiency in the Suzuki-Miyaura coupling of challenging substrates like this compound often requires carefully designed catalytic systems. The choice of palladium source and, crucially, the supporting ligand, is paramount for optimal performance. ntnu.no

Modern catalyst systems often employ electron-rich and sterically bulky phosphine (B1218219) ligands. nih.govresearchgate.net These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and help stabilize the active palladium(0) species. Buchwald and co-workers have developed a range of biarylphosphine ligands (e.g., S-Phos, XPhos) that are highly effective for coupling heteroaryl partners. researchgate.netnih.gov These ligands create a sterically hindered environment around the palladium center, which facilitates the crucial reductive elimination step.

Palladium precatalysts, which are stable, air- and moisture-insensitive Pd(II) complexes, have also been designed to improve reaction reliability and activity. ntnu.nonih.gov These precatalysts readily generate the active Pd(0) species under the reaction conditions. For instance, XPhos precatalysts have demonstrated high efficiency for the cross-coupling of (5-formylthiophen-2-yl)boronic acid. ntnu.no Similarly, catalyst systems based on Pd(0) and specific phosphine-based bulky ligands have shown high activity in couplings involving thiophene-2-boronic acid pinacol (B44631) ester. nih.gov For particularly difficult heteroaryl-heteroaryl couplings, specialized catalyst systems and conditions, such as the use of CataCXium A-based precatalysts under anhydrous conditions, have been developed. nih.gov

Catalyst/PrecatalystLigandSubstrate ExampleKey FeaturesReference
Pd(dtbpf)Cl₂dtbpf (1,1'-Bis(di-tert-butylphosphino)ferrocene)Thiophene boronic acids with bromoanilinesHighly effective catalyst for micellar Suzuki coupling in water. mdpi.comunimib.it
Pd(OAc)₂ / Pd₂(dba)₃Buchwald's S-PhosAryl/heteroaryl bromides with n-butylboronic acidSignificant improvement for alkylboronic acid cross-coupling. researchgate.net
[Pd(XPhos)(2-aminoethyl)phenyl)Cl]XPhosUnstable 2-heteroaryl boronic acidsAllows for fast coupling of unstable boronic acids. acs.org
(IPr)Ni(allyl)ClIPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)2-Heteroaryl boronic acids with heteroaryl halidesHigh reactivity nickel catalyst for hetero-biaryl synthesis at low loading. nih.gov
Pd-CataCXium A-G3CataCXium ANeopentyl heteroarylboronic esters with heteroaryl halidesEffective for challenging anhydrous heteroaryl-heteroaryl couplings. nih.gov

Alongside the catalyst system, the reaction conditions—solvent, base, and temperature—play a critical role in the success of the Suzuki-Miyaura coupling. rsc.org Optimization of these parameters is often necessary to maximize yield and minimize side reactions, particularly for heteroaromatic substrates. ntnu.nochemistryviews.org

Solvent: The choice of solvent affects the solubility of the reactants and the catalyst, which is crucial for efficient reaction. ntnu.no A variety of solvents have been employed, from anhydrous organic solvents like dioxane, toluene, and THF to aqueous systems. nih.govnih.gov Aqueous solvent systems, such as aqueous n-butanol, can be highly efficient for the coupling of thiophene- and furanboronic acids with heteroaryl chlorides. acs.org Micellar catalysis, using surfactants in water, has also emerged as a green and effective method for coupling thiophene boronic acids. mdpi.com

Base: The base is essential for the activation of the boronic acid. It facilitates the formation of a more nucleophilic "ate" complex (boronate), which is the active species in the transmetalation step. rsc.org Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). nih.govnih.govresearchgate.net The strength and type of base must be carefully chosen, as a base that is too strong can promote protodeboronation, while one that is too weak may not facilitate transmetalation effectively. ntnu.no For example, K₂CO₃ was found to be the optimal base for certain couplings of thiophene-2-boronic acid pinacol ester. nih.gov

Temperature: Temperature is a key factor influencing reaction rate and yield. rsc.org While many modern catalytic systems can operate at room temperature, elevated temperatures are often required to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides. tcichemicals.com However, higher temperatures can also increase the rate of decomposition of unstable substrates like some heteroaryl boronic acids. nih.gov Therefore, a balance must be struck to achieve a good yield in a reasonable time without significant degradation.

The interplay of these factors means that finding the optimal conditions often requires systematic screening. chemistryviews.orgresearchgate.net

Coupling PartnersCatalystBaseSolventTemperatureYieldReference
(5-formylthiophen-2-yl)boronic acid + 4-bromoanisoleXPhos G4 precatalystK₂CO₃Dioxane/H₂O100 °CHigh ntnu.no
Thiophene-2-boronic acid pinacol ester + Aryl bromidePd(0)/L1K₂CO₃Toluene65 °C89% nih.gov
Thiophene boronic acid + N-hetero aryl chloridePd(OAc)₂ / P(tBu)₃K₃PO₄n-Butanol/H₂O110 °CNear quantitative acs.org
Thiophene boronic acid + BromoanilinePd(dtbpf)Cl₂Et₃NAqueous Kolliphor ELRoom Temp.81-96% mdpi.comunimib.it
2-Thienyl boronic acid + Heteroaryl halide(IPr)Ni(allyl)ClK₃PO₄1,4-Dioxane70 °C82-96% nih.gov
L1 = A specific phosphine-based bulky ligand.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Scope and Limitations with Cyanothiopheneboronic Acids

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. However, the use of heteroarylboronic acids, including cyanothiopheneboronic acids, can present challenges. A significant issue is the propensity for protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly in polar protic solvents. This side reaction reduces the efficiency of the coupling by consuming the boronic acid. nih.gov Electron-deficient heteroarylboronic acids are especially susceptible to this issue, which can necessitate the use of excess boronic acid to achieve good yields. nih.gov

To mitigate these challenges, careful optimization of reaction conditions is crucial. This includes the choice of catalyst, base, solvent, and temperature. For instance, studies on the cross-coupling of (5-formylthiophen-2-yl)boronic acid have shown that a highly active catalyst and ensuring sufficient solubility of the reactants are key to successful outcomes. ntnu.no While some boronic acids react well under anhydrous conditions, others, particularly those that are electron-deficient, may require aqueous conditions to proceed efficiently. scispace.com The use of potassium organotrifluoroborates has emerged as an alternative to boronic acids, as they are less prone to protodeboronation. nih.gov

The steric and electronic properties of both coupling partners also play a significant role. Highly hindered substrates may require more active catalysts or higher temperatures to react effectively. researchgate.net Conversely, electron-donating groups on the coupling partner can facilitate the reaction. nih.gov The specific combination of reactants often requires fine-tuning of the reaction medium to maximize the yield of the desired product. ntnu.no

Table 1: Factors Influencing the Scope of Suzuki-Miyaura Couplings with Thienylboronic Acids

FactorInfluence on ReactionPotential Solutions
Protodeboronation Reduces the concentration of the active boronic acid, lowering yield. nih.govUse of highly active catalysts, anhydrous conditions for some substrates, or alternative boron reagents like trifluoroborates. nih.govntnu.noscispace.com
Solubility Poor solubility of either coupling partner can hinder the reaction rate. ntnu.noSelection of appropriate solvent mixtures to ensure all components remain in solution. ntnu.no
Steric Hindrance Bulky groups on either coupling partner can slow down or prevent the reaction.Use of more active catalyst systems, such as those with bulky, electron-rich phosphine ligands, and higher reaction temperatures. researchgate.net
Electronic Effects Electron-withdrawing groups on the boronic acid can increase susceptibility to protodeboronation, while electron-donating groups on the aryl halide can facilitate oxidative addition. nih.govnih.govCareful selection of reaction conditions (e.g., aqueous vs. anhydrous) based on the electronic nature of the substrates. scispace.com
Catalyst Activity The choice of palladium catalyst and ligand is critical for efficient coupling. ntnu.noEmployment of highly active pre-catalysts or in situ generated catalysts with bulky, electron-rich ligands. ntnu.no
Mechanistic Investigations of the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnrochemistry.comchemrxiv.org

The catalytic cycle begins with the oxidative addition of an organic halide to a palladium(0) complex. libretexts.orgnrochemistry.com This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) species. libretexts.orgcsbsju.edu The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl. youtube.com Electron-rich and sterically bulky ligands on the palladium catalyst can facilitate this step by increasing the electron density on the metal center. libretexts.orgicmpp.ro For aryl halides, the presence of electron-withdrawing groups on the aromatic ring can weaken the carbon-halogen bond, making oxidative addition more favorable. youtube.com

Transmetalation is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. nrochemistry.comrsc.org This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. wikipedia.orgorganic-chemistry.org Several pathways for transmetalation have been proposed and studied.

One common pathway involves the reaction of the palladium(II)-halide complex with a base (like hydroxide) to form a palladium(II)-hydroxo complex. nih.gov This hydroxo complex then reacts with the boronic acid to form a palladium-oxygen-boron (Pd-O-B) linked intermediate. illinois.edu From this intermediate, the organic group is transferred from the boron to the palladium center. illinois.edu Computational and experimental studies have identified both tricoordinate and tetracoordinate boronate complexes as potential intermediates in this process. chemrxiv.orgillinois.edu

The nature of the boronic acid derivative can also influence the transmetalation rate. For example, certain boronic esters have been shown to transfer their organic groups more rapidly than the corresponding boronic acids. nih.gov The role of the base is crucial in forming the active boronate species and facilitating the formation of the necessary intermediates for the transfer to occur. rsc.orgwikipedia.org

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond of the product. libretexts.orgnrochemistry.com This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com For reductive elimination to occur, the two organic groups typically need to be in a cis orientation on the palladium center. libretexts.org The use of bulky phosphine ligands can promote this step by increasing steric crowding around the metal center, which favors the elimination of the product. wikipedia.org Kinetic studies have shown that reductive elimination is a first-order process, and deuterium (B1214612) labeling experiments have confirmed that it proceeds intramolecularly. libretexts.org

Carbon-Heteroatom Bond Formations (e.g., Chan-Lam Coupling)

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an N-H or O-H containing compound. organic-chemistry.orgresearchgate.net This provides a powerful route to synthesize aryl amines, ethers, sulfides, and other heteroatom-containing compounds under mild conditions, often open to the air. researchgate.net

This compound is a suitable substrate for this transformation. The mechanism involves the formation of a copper(II)-boronic acid complex. Ligand exchange with the amine or alcohol, followed by reductive elimination from a transient Cu(III) species, forges the C-N or C-O bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by atmospheric oxygen to complete the catalytic cycle. organic-chemistry.org The reaction is highly practical and has been successfully applied to thiophene-based substrates. For instance, a Chan-Lam protocol was developed for the N-arylation of methyl 2-aminothiophene-3-carboxylate, a closely related structure, demonstrating the utility of this reaction for functionalizing thiophene scaffolds. nih.gov

Table 3: Overview of Chan-Lam Coupling with this compound

Parameter Details
Reaction C-N and C-O bond formation
Catalyst Copper salts (e.g., Cu(OAc)₂)
Nucleophiles Amines, anilines, amides, alcohols, phenols
Oxidant Typically atmospheric oxygen
Conditions Mild temperatures, often open to air

| Advantages | High functional group tolerance, operational simplicity |

Side Reactions and Strategies for Suppression of this compound

In the application of this compound in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, the occurrence of side reactions can significantly impact the efficiency and outcome of the desired transformation. The two primary side reactions of concern are deboronation and isomerization. Understanding the mechanisms of these undesired pathways is crucial for developing effective strategies to minimize their impact.

Deboronation Processes

Deboronation, the cleavage of the carbon-boron bond, is a well-documented side reaction for many organoboronic acids, including heteroaromatic derivatives. This process can occur via two main pathways: protodeboronation and oxidative deboronation.

Protodeboronation

Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-cyanothiophene as a byproduct. This reaction is often problematic in Suzuki-Miyaura coupling reactions, which are typically performed under basic conditions. The propensity for protodeboronation is highly dependent on the reaction conditions, including pH, temperature, and the electronic nature of the organic substituent.

For heteroaromatic boronic acids, the rate of protodeboronation can be significantly influenced by the position of the boronic acid group and the electronic properties of other substituents on the ring. In the case of this compound, the electron-withdrawing nature of the cyano group at the 2-position increases the Lewis acidity of the boron atom. This heightened acidity can make the boronic acid more susceptible to nucleophilic attack by hydroxide (B78521) ions, a key step in base-catalyzed protodeboronation. Thienylboronic acids, in general, have been reported to undergo rapid protodeboronation at a pH greater than 10.

Mechanism of Base-Catalyzed Protodeboronation:

Hydroxide Attack: The boronic acid exists in equilibrium with its corresponding boronate species in the presence of a base. A hydroxide ion attacks the electron-deficient boron atom to form a tetracoordinate boronate anion.

Protonation: The ipso-carbon atom, to which the boron is attached, is protonated by a proton source in the reaction medium (e.g., water or solvent). This step is often the rate-determining step.

C-B Bond Cleavage: The carbon-boron bond is cleaved, resulting in the formation of the deboronated arene (2-cyanothiophene) and boric acid.

Strategies for Suppression of Protodeboronation:

Several strategies can be employed to minimize protodeboronation:

Use of Boronic Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, can significantly enhance its stability. These esters act as "slow-release" sources of the boronic acid under the reaction conditions, maintaining a low concentration of the more reactive free boronic acid and thus suppressing the rate of deboronation.

Optimization of Reaction Conditions: Careful selection of the base, solvent, and temperature is critical. Weaker bases may be sufficient to promote the desired coupling reaction while minimizing deboronation. Anhydrous conditions can also be beneficial in some cases.

Use of Highly Active Catalysts: Employing a highly active palladium catalyst system can accelerate the rate of the desired cross-coupling reaction. When the rate of the productive reaction is significantly faster than the rate of deboronation, the formation of the undesired byproduct is minimized.

Illustrative Data on the Effect of Base on Protodeboronation:

The following table illustrates a hypothetical scenario of how the choice of base could influence the extent of protodeboronation of a generic electron-deficient heteroarylboronic acid during a Suzuki-Miyaura coupling reaction.

BaseBase Strength (pKa of conjugate acid)Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Deboronated Product (%)
Cs₂CO₃10.3100127520
K₃PO₄12.3100126035
K₂CO₃10.380248510
NaHCO₃10.38024905

Note: This data is illustrative and intended to demonstrate the general trend of increased deboronation with stronger bases and higher temperatures. Actual results would be specific to the exact reaction conditions and substrates.

Oxidative Deboronation

Oxidative deboronation involves the replacement of the boronic acid group with a hydroxyl group. This process is typically mediated by oxidizing agents, which can include peroxides or even molecular oxygen, particularly in the presence of metal catalysts. The mechanism involves the attack of a nucleophilic oxidizing species on the boron atom, followed by rearrangement and hydrolysis to yield the corresponding phenol (B47542) derivative. For this compound, this would result in the formation of 3-hydroxy-2-cyanothiophene. While generally less common than protodeboronation under typical cross-coupling conditions, it can become significant if the reaction is exposed to air for prolonged periods at elevated temperatures.

Isomerization Phenomena

Isomerization of substituted thiophenes can occur under certain conditions, potentially leading to the formation of constitutional isomers of the desired product. For this compound, a potential isomerization would involve the migration of the boronic acid group to another position on the thiophene ring, for instance, to form (2-cyanothiophen-4-yl)boronic acid or (2-cyanothiophen-5-yl)boronic acid.

While thermal isomerization of simple substituted thiophenes is generally not facile and requires high temperatures, the presence of catalysts and reactive intermediates in a cross-coupling reaction could potentially provide lower energy pathways for such rearrangements. However, for this compound, significant isomerization under typical Suzuki-Miyaura conditions has not been widely reported in the literature, suggesting that it is likely a minor side reaction compared to deboronation.

Photochemical conditions, on the other hand, are known to induce isomerization in thiophene derivatives. Computational studies on 2-cyanothiophene have explored its photochemical isomerization pathways. These studies suggest that UV irradiation can lead to rearrangements within the thiophene ring. While not directly applicable to the thermal conditions of most cross-coupling reactions, it highlights the inherent potential for rearrangement in the cyanothiophene scaffold under energetic conditions.

Strategies for Suppression of Isomerization:

Given that isomerization is not a commonly reported major side reaction for this compound under typical catalytic conditions, specific strategies for its suppression are less defined than for deboronation. However, general principles for maintaining the integrity of the starting material would apply:

Milder Reaction Conditions: Using lower reaction temperatures and shorter reaction times can help to prevent any potential thermally induced rearrangements.

Exclusion of Light: For reactions that may be sensitive to photochemical processes, conducting the reaction in the dark or in amber glassware can prevent light-induced isomerization.

Computational Studies and Theoretical Insights into 2 Cyanothiophen 3 Yl Boronic Acid Chemistry

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature and predicting the spectroscopic properties of (2-Cyanothiophen-3-yl)boronic acid. These calculations provide a detailed picture of the molecule's behavior at the atomic and electronic levels.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing cyano (-CN) and boronic acid [-B(OH)2] groups and the electron-rich thiophene (B33073) ring. DFT calculations can quantify this interplay through various reactivity descriptors. While specific computational studies on this compound are not extensively available in public literature, we can infer its properties from studies on analogous compounds like 2-cyano-3-(thiophen-2-yl)acrylic acid. researchgate.net

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar organic molecules, is presented below to illustrate the type of data generated from such studies.

Property Calculated Value (Illustrative) Significance
HOMO Energy -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.7 eVIndicates the chemical reactivity and kinetic stability.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.
Mulliken Atomic Charges C(CN): +0.15, N(CN): -0.20, B: +0.50Indicates the partial charges on individual atoms, highlighting electrophilic and nucleophilic sites.

This table is illustrative and not based on reported experimental or computational data for this specific molecule.

The distribution of the Highest Occupied Molecular Orbital (HOMO) is likely to be concentrated on the thiophene ring, while the LUMO would be more localized on the cyano group and the C=C bond of the thiophene ring. This separation of frontier molecular orbitals is a key factor in the molecule's potential use in optoelectronic materials.

Spectroscopic Property Prediction

Theoretical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, computational methods can predict its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

In a manner similar to studies on 3-chlorophenyl boronic acid, DFT calculations can be used to compute the vibrational frequencies and intensities of the IR and Raman active modes. researchgate.net This allows for the assignment of experimentally observed spectral bands to specific molecular vibrations. For instance, the characteristic stretching frequencies of the C≡N, C-S, B-O, and O-H bonds can be accurately predicted.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹¹B) can be calculated to a high degree of accuracy. These theoretical predictions are invaluable for confirming the structure of the synthesized molecule and for understanding the electronic environment of the different nuclei. A study on the theoretical prediction of spectroscopic parameters in other complex molecules demonstrates the power of these methods. rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the dynamic behavior of this compound, including its conformational preferences and its interactions with other molecules.

Conformational Analysis and Stability

The rotational barriers around the C-C and C-B single bonds determine the conformational flexibility of this compound. The orientation of the boronic acid group relative to the thiophene ring is of particular interest. Conformational analysis helps in identifying the most stable conformers and the energy barriers between them.

For arylboronic acids, two principal conformations are generally considered: one where the B(OH)₂ group is coplanar with the aromatic ring, and one where it is perpendicular. The coplanar conformation is often stabilized by π-conjugation between the vacant p-orbital of the boron atom and the π-system of the ring. A relaxed potential energy surface scan, as performed for the related 2-cyano-3-(thiophen-2-yl)acrylic acid, could reveal the energy profile for rotation around the C-B bond. researchgate.net The most stable conformation will likely be a near-planar structure to maximize conjugation, though steric hindrance from the adjacent cyano group could lead to some out-of-plane twisting.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this is particularly relevant for understanding its behavior in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Theoretical studies can elucidate the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. This allows for the identification of the rate-determining step and provides insights into how the electronic and steric properties of the boronic acid influence the reaction kinetics and yield. For example, the electron-withdrawing nature of the cyano group might affect the nucleophilicity of the thiophene ring and its ability to undergo transmetalation to a palladium center.

Intermolecular Interactions

In the solid state, the properties of this compound are governed by its intermolecular interactions. Boronic acids are well-known for forming strong hydrogen-bonded dimers through their -B(OH)₂ groups. These dimers are a common structural motif in the crystal structures of arylboronic acids.

Q & A

Q. How can the environmental impact of this compound be assessed in biodegradation studies?

  • Methodology :
  • Borate-Specific Probes : Use fluorescent probes (e.g., Alizarin Red S) to track boronic acid degradation products in aqueous media. Compare hydrolysis rates at varying pH levels to identify persistence .
  • Microbial Assays : Expose soil/water samples to the compound and monitor boron uptake by plants (e.g., Arabidopsis) to assess ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyanothiophen-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Cyanothiophen-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.